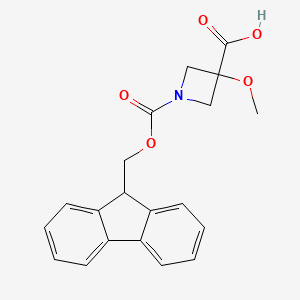

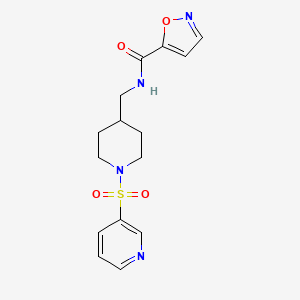

![molecular formula C22H20N6O2 B3002133 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1251708-90-3](/img/structure/B3002133.png)

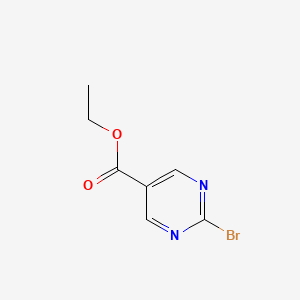

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1H-pyrazole-3-carboxamide, a class of compounds known for their diverse biological activities, including anticancer properties. The specific structure mentioned suggests a complex molecule with potential biological interactions due to the presence of multiple heterocyclic components such as pyrazole, oxadiazole, and pyridine rings.

Synthesis Analysis

The synthesis of related 1H-pyrazole-3-carboxamide derivatives involves the conversion of carboxylic acids into carboxamides, as seen in the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine to yield a corresponding carboxamide . This suggests that the synthesis of the compound would likely involve similar steps, possibly starting from a pyrazole carboxylic acid precursor, followed by functionalization with an oxadiazole and subsequent modifications to introduce the pyridyl and methylphenyl groups.

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-3-carboxamide derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The addition of various substituents to this core structure can significantly alter the compound's physical and chemical properties, as well as its biological activity . The presence of a cyclopropyl-oxadiazolyl group and a pyridyl ring in the compound of interest would contribute to its unique structural features and potential for specific biological interactions.

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazole-3-carboxamide derivatives can be influenced by the nature of their substituents. For instance, the reaction of a pyrazole carboxylic acid chloride with 2,3-diaminopyridine can lead to different products depending on the reaction conditions . Similarly, the compound may undergo various chemical reactions, such as nucleophilic substitution or addition, depending on the functional groups present and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-3-carboxamide derivatives are determined by their molecular structure. For example, the introduction of a methyl group can influence the lipophilicity of the compound, while the presence of aromatic rings can affect its electronic properties and stability . The compound's solubility, melting point, and reactivity would be key physical and chemical properties to consider in the context of its potential applications, such as in medicinal chemistry.

Relevant Case Studies

Case studies involving 1H-pyrazole-3-carboxamide derivatives have demonstrated their potential as anticancer agents, with studies showing their ability to bind to DNA and interfere with its structure and function . Additionally, the antimicrobial activity of related compounds has been evaluated, with some derivatives showing potent effects against bacteria and fungi . These case studies highlight the therapeutic potential of the compound class to which the compound belongs.

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

Compounds containing 1,2,4-oxadiazole rings, similar to the structure , have demonstrated significant insecticidal activities. A study by Li et al. (2013) synthesized a series of anthranilic diamides analogs with 1,2,4-oxadiazole rings, which displayed good larvicidal activities against Plutella xylostella and Spodoptera exigua. The structure-activity relationship indicated that different substituents attached to the oxadiazole ring affected insecticidal activity, suggesting potential for further modifications to enhance efficacy (Li et al., 2013).

Antimicrobial Evaluation

Novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and evaluated for antimicrobial activity. Ningaiah et al. (2014) reported that these compounds showed potent to weak antimicrobial activity, with some exhibiting significant effectiveness against bacteria and fungi. This study highlights the potential of such compounds in developing new antimicrobial agents (Ningaiah et al., 2014).

Anticancer Potential

The 1,2,4-oxadiazole ring, as part of more complex structures, has shown potential in cancer treatment. Zhang et al. (2005) discovered a novel apoptosis inducer with a 1,2,4-oxadiazole ring, which demonstrated activity against breast and colorectal cancer cell lines. This compound induced apoptosis and cell cycle arrest, indicating its potential as an anticancer agent (Zhang et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar oxadiazole derivatives have been shown to have antagonist properties in m2 and m3 muscarinic receptor assays .

Mode of Action

It’s known that oxadiazole derivatives can interact with their targets in a functionally selective manner, acting as partial agonists . This means they can bind to their target receptors and modulate their activity, leading to specific changes in cellular function.

Biochemical Pathways

It’s known that 1,3,4-oxadiazole hybrids can target various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Result of Action

Based on the known actions of similar compounds, it can be inferred that the compound may modulate cellular activity and potentially inhibit cell proliferation .

Eigenschaften

IUPAC Name |

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c1-13-3-8-17(9-4-13)25-21(29)18-12-24-28(14(18)2)19-10-7-16(11-23-19)22-26-20(27-30-22)15-5-6-15/h3-4,7-12,15H,5-6H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHXCGRZRQBHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)

![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)

![[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3002059.png)

![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)